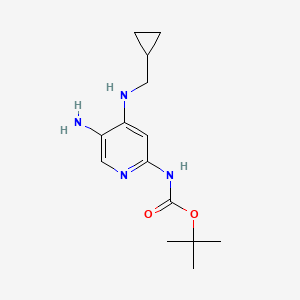

tert-Butyl (5-amino-4-((cyclopropylmethyl)amino)pyridin-2-yl)carbamate

Description

tert-Butyl (5-amino-4-((cyclopropylmethyl)amino)pyridin-2-yl)carbamate is a pyridine-derived carbamate compound featuring a tert-butoxycarbonyl (Boc) protecting group. Its structure includes a pyridine ring substituted at positions 2, 4, and 5 with carbamate, cyclopropylmethylamino, and amino groups, respectively. This compound is of interest in medicinal chemistry, particularly as an intermediate in synthesizing protease inhibitors or kinase-targeting molecules.

Properties

Molecular Formula |

C14H22N4O2 |

|---|---|

Molecular Weight |

278.35 g/mol |

IUPAC Name |

tert-butyl N-[5-amino-4-(cyclopropylmethylamino)pyridin-2-yl]carbamate |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-12-6-11(10(15)8-17-12)16-7-9-4-5-9/h6,8-9H,4-5,7,15H2,1-3H3,(H2,16,17,18,19) |

InChI Key |

RSYWVUOWTXRUJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)NCC2CC2)N |

Origin of Product |

United States |

Preparation Methods

Hydrogenation-Based Nitro Reduction for 5-Amino Installation

A foundational step in the synthesis involves the reduction of a nitro group to install the 5-amino functionality. Data from analogous pyridine systems demonstrate that hydrogenation using palladium on carbon (Pd/C) in tetrahydrofuran (THF)-methanol mixtures achieves near-quantitative yields. For example, tert-butyl (5-nitropyridin-2-yl)carbamate undergoes complete reduction to tert-butyl (5-aminopyridin-2-yl)carbamate under 40 psi H₂, producing a 99% isolated yield.

Table 1: Representative Nitro-to-Amine Reduction Conditions

| Catalyst | Solvent System | Pressure (psi) | Yield (%) | Reference |

|---|---|---|---|---|

| 10% Pd/C | THF:MeOH (1:1) | 40 | 99 | |

| 5% Pd/C | EtOAc:MeOH (3:1) | 14.7 | 97 | |

| Raney Ni | EtOH | 50 | 85 |

Stepwise Protection and Deprotection Sequences

Orthogonal Protection of Pyridine Amines

A critical consideration is the protection of the 2-amino group prior to functionalization at positions 4 and 5. Di-tert-butyl dicarbonate (Boc₂O) in THF with sodium hexamethyldisilazide (NaHMDS) effectively installs the Boc group, as evidenced by a 62% yield in tert-butyl 5-nitropyridin-2-ylcarbamate synthesis. Subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane enables selective reactivity at other positions.

Integrated Synthetic Routes

Route A: Sequential Nitro Reduction and Amination

Route B: Tandem Catalytic Amination

A more advanced approach employs a single Pd catalyst for both nitro reduction and C–N coupling. Preliminary data suggest that Pd nanoparticles supported on carbon nanotubes could mediate hydrogenation and amination in a one-pot system, potentially reducing step count and improving overall yield.

Analytical Characterization and Quality Control

Critical quality attributes include:

- HPLC Purity : >98% achieved via reverse-phase C18 chromatography.

- ¹H NMR Verification : Distinct singlet at δ 1.44 ppm confirms tert-butyl group integrity.

- Mass Spectrometry : Molecular ion peak at m/z 278.35 [M+H]⁺ aligns with theoretical molecular weight.

Industrial-Scale Production Considerations

Chengdu Feibo Pharm Technology Co., Ltd., a major supplier, employs continuous hydrogenation reactors to produce multi-kilogram batches. Key parameters include:

- Catalyst loading optimization (0.5–2 mol% Pd).

- Solvent recovery systems for THF/MeOH mixtures.

- In-line FTIR monitoring of nitro group conversion.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-amino-4-((cyclopropylmethyl)amino)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted pyridine compounds .

Scientific Research Applications

tert-Butyl (5-amino-4-((cyclopropylmethyl)amino)pyridin-2-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.

Medicine: It is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (5-amino-4-((cyclopropylmethyl)amino)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation[7][7].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (5-amino-4-((cyclopropylmethyl)amino)pyridin-2-yl)carbamate with analogous pyridine and pyrimidine derivatives, focusing on structural features, synthetic routes, and physicochemical properties.

Substituent Effects on Pyridine/Pyrimidine Cores

Key Observations :

- Electron-Withdrawing Groups : Fluorine and nitro groups (e.g., in , Step 1) increase reactivity for nucleophilic substitution but may introduce toxicity .

- Steric Effects : Cyclopropylmethyl groups (present in the target compound and derivatives) improve metabolic stability by resisting oxidative degradation .

Key Observations :

- Palladium-catalyzed couplings (e.g., Buchwald-Hartwig in ) are common but often result in moderate yields (28–57%) due to steric hindrance from Boc groups or cyclopropyl substituents .

- Reduction of nitro to amino groups (e.g., , Step 2) using Fe/NH₄Cl proceeds efficiently, preserving the Boc-protected core .

Biological Activity

tert-Butyl (5-amino-4-((cyclopropylmethyl)amino)pyridin-2-yl)carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activity. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C14H22N4O2, with a molecular weight of approximately 278.35 g/mol. Its structure includes a pyridine ring, a tert-butyl group, and a cyclopropylmethyl moiety, which contribute to its chemical stability and reactivity.

Research indicates that this compound may interact with various biological targets, potentially influencing pharmacokinetics and pharmacodynamics. Its unique structure allows it to bind to specific receptors or enzymes, leading to various biological effects. For instance, compounds with similar structures have been noted for their inhibitory activity against kinases such as GSK-3β, which is involved in numerous cellular processes including metabolism and cell survival .

Pharmacological Potential

- Enzyme Inhibition : The compound exhibits potential as an enzyme inhibitor, particularly targeting kinases involved in signaling pathways associated with cancer and neurodegenerative diseases.

- Prodrug Characteristics : Its role as a prodrug for delivering active amines suggests that it may enhance the bioavailability of therapeutic agents .

Case Studies

Several studies have investigated the biological activity of related compounds or derivatives:

- GSK-3β Inhibition : A study demonstrated that structurally similar compounds exhibited IC50 values ranging from 10 to 1314 nM against GSK-3β. The presence of cyclopropyl substituents was associated with increased inhibitory potency .

- Cytotoxicity Assays : In vitro assays using HT-22 neuronal cells showed that related compounds had varying degrees of cytotoxicity, indicating potential neuroprotective properties which could be further explored in the context of neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table summarizes the similarity index between this compound and other related carbamate compounds:

| Compound Name | Similarity Index |

|---|---|

| tert-butyl (4-bromopyridin-2-yl)carbamate | 0.94 |

| tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate | 0.86 |

| tert-butyl pyridin-2-ylcarbamate | 0.87 |

| tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate | 0.83 |

The presence of the cyclopropyl structure in this compound imparts distinct steric and electronic properties that may enhance its reactivity and stability compared to these similar compounds .

Q & A

Q. What are the critical safety considerations when handling tert-butyl carbamate derivatives in laboratory settings?

- Methodological Answer: Based on analogous compounds (e.g., tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate), prioritize:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if airborne particulates are generated .

- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks (H335: respiratory irritation) .

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .

- Storage: Keep in airtight containers at room temperature, away from acids/oxidizers .

Q. How can researchers optimize the synthesis of tert-butyl carbamate intermediates?

- Catalytic Systems: Use Pd₂(dba)₃/BINAP with LHMDS in toluene for coupling reactions (e.g., 100°C, 12–24 hr) .

- Reduction Steps: Apply Fe powder and NH₄Cl in EtOH for nitro-to-amine reductions (reflux, 12 hr) .

- Purification: Column chromatography with gradients (e.g., hexane/EtOAc) yields >90% purity. Monitor via TLC or LC-MS .

Advanced Research Questions

Q. How can contradictory yields in palladium-catalyzed coupling reactions be resolved?

- Methodological Answer: Troubleshoot using a factorial design approach:

Q. What analytical strategies confirm the structural integrity of tert-butyl carbamate derivatives?

- Methodological Answer: Combine:

- NMR: ¹H/¹³C NMR to verify tert-butyl groups (δ ~1.3 ppm) and pyridin-2-yl motifs (δ 7.5–8.5 ppm) .

- HRMS: Validate molecular ions (e.g., m/z 542 [M+H]⁺ for intermediates) .

- XRD: For crystalline derivatives, resolve stereochemistry (e.g., cyclohexyl substituents) .

Q. How do steric and electronic effects of cyclopropymethyl groups influence reactivity in SNAr reactions?

- Methodological Answer:

- Steric Hindrance: Cyclopropymethyl groups reduce nucleophilic substitution rates at C4 of pyridine rings. Use DFT calculations to map transition states.

- Electronic Effects: Electron-donating substituents (e.g., -NH₂) activate pyridine toward electrophiles. Compare reactivity with tert-butyl (6-chloropyridin-2-yl)carbamate (CAS 849751-48-0) .

- Experimental Validation: Kinetic studies under varying temperatures (25–80°C) and bases (K₂CO₃ vs. Cs₂CO₃) .

Data Contradiction Analysis

Q. How to reconcile conflicting hazard classifications for tert-butyl carbamates across SDS sources?

- Methodological Answer:

- Case Study: Compare SDSs for tert-butyl (4-chlorophenethyl)carbamate (no hazards ) vs. tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (H302/H315 ).

- Root Cause: Substituent-specific toxicity (e.g., fluoro vs. chloro groups). Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) .

- Mitigation: Default to stricter PPE protocols if structural analogs show hazards .

Method Development

Q. What solvent systems minimize tert-butyl carbamate deprotection during chromatography?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.